molecular formula C19H30BNO4 B13480315 5-[(Boc-amino)methyl]-2-methylphenylboronic acid pinacol ester

5-[(Boc-amino)methyl]-2-methylphenylboronic acid pinacol ester

Cat. No.: B13480315
M. Wt: 347.3 g/mol
InChI Key: CDKVOYWGRHYNLK-UHFFFAOYSA-N
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Description

5-[(Boc-amino)methyl]-2-methylphenylboronic acid pinacol ester is a boronic ester derivative that has gained significant attention in organic synthesis and medicinal chemistry. This compound is particularly valuable due to its stability and reactivity, making it a useful building block in various chemical reactions, especially in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce the boronic ester group . The reaction conditions often include the use of a palladium catalyst, a base, and an appropriate solvent under mild temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

5-[(Boc-amino)methyl]-2-methylphenylboronic acid pinacol ester undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or alcohols. The reaction conditions vary depending on the desired transformation but generally involve mild temperatures and appropriate solvents .

Major Products Formed

The major products formed from these reactions include boronic acids, alcohols, and substituted aromatic compounds, depending on the specific reaction and conditions used .

Mechanism of Action

The mechanism of action of 5-[(Boc-amino)methyl]-2-methylphenylboronic acid pinacol ester involves its ability to form stable complexes with various molecular targets. The boronic ester group can interact with diols and other nucleophiles, facilitating the formation of stable boronate complexes. These interactions are crucial in its applications in organic synthesis and medicinal chemistry .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[(Boc-amino)methyl]-2-methylphenylboronic acid pinacol ester is unique due to its specific structure, which combines a Boc-protected amino group with a boronic ester moiety. This combination provides both stability and reactivity, making it a versatile compound in various chemical reactions and applications .

Properties

Molecular Formula

C19H30BNO4

Molecular Weight

347.3 g/mol

IUPAC Name

tert-butyl N-[[4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]carbamate

InChI

InChI=1S/C19H30BNO4/c1-13-9-10-14(12-21-16(22)23-17(2,3)4)11-15(13)20-24-18(5,6)19(7,8)25-20/h9-11H,12H2,1-8H3,(H,21,22)

InChI Key

CDKVOYWGRHYNLK-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)CNC(=O)OC(C)(C)C)C

Origin of Product

United States

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